molecular formula C16H17NOS B2851847 (3-(Thiophen-3-yl)pyrrolidin-1-yl)(m-tolyl)methanone CAS No. 2176270-65-6

(3-(Thiophen-3-yl)pyrrolidin-1-yl)(m-tolyl)methanone

Cat. No.: B2851847
CAS No.: 2176270-65-6
M. Wt: 271.38
InChI Key: AVUCVKKHCQXPLO-UHFFFAOYSA-N
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Description

(3-(Thiophen-3-yl)pyrrolidin-1-yl)(m-tolyl)methanone is a useful research compound. Its molecular formula is C16H17NOS and its molecular weight is 271.38. The purity is usually 95%.
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Properties

IUPAC Name

(3-methylphenyl)-(3-thiophen-3-ylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS/c1-12-3-2-4-13(9-12)16(18)17-7-5-14(10-17)15-6-8-19-11-15/h2-4,6,8-9,11,14H,5,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUCVKKHCQXPLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCC(C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(Thiophen-3-yl)pyrrolidin-1-yl)(m-tolyl)methanone is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological effects as reported in recent studies.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with pyrrolidine and subsequent acylation processes. The detailed synthetic route can be outlined as follows:

  • Formation of Pyrrolidine Derivative :
    • Reaction of thiophene with suitable reagents to form the pyrrolidine ring.
    • Example: Using a base to facilitate nucleophilic attack on an appropriate carbonyl compound.
  • Acylation :
    • The pyrrolidine derivative is then acylated using m-tolyl acyl chloride or an equivalent reagent to yield the final product.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. For instance, compounds with similar structural motifs have been shown to exhibit significant cytotoxicity against various cancer cell lines:

  • Cytotoxicity Studies :
    • Compounds related to this structure demonstrated IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating potent activity.
    • Mechanistic studies suggest that these compounds may induce cell cycle arrest and apoptosis through inhibition of tubulin polymerization and oncogenic kinases .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Tubulin Polymerization :
    • Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase .
  • Kinase Inhibition :
    • The compound may inhibit multiple oncogenic kinases, which are crucial for cancer cell proliferation and survival .
  • Induction of Apoptosis :
    • Studies indicate that this compound can trigger apoptotic pathways, contributing to its anticancer efficacy .

Case Studies

Several case studies have investigated the biological activity of similar pyrrolidine derivatives:

  • Study on Pyrrolizines :
    • A study synthesized pyrrolizines with methoxyphenyl moieties, showing significant cytotoxicity against MCF-7 and A2780 cell lines with IC50 values ranging from 0.10 to 4.16 μM .
    • The study also revealed that these compounds induced early apoptosis and cell cycle arrest.
  • Structure–Activity Relationship (SAR) :
    • SAR studies on related compounds have demonstrated that modifications in the thiophene and pyrrolidine rings significantly affect biological activity, suggesting pathways for optimizing efficacy .

Data Table: Biological Activity Overview

Compound NameCell LineIC50 (μM)Mechanism of Action
This compoundMCF-7<6.26Tubulin polymerization inhibition
Pyrrolizine Derivative 16aMCF-70.52Apoptosis induction
Pyrrolizine Derivative 9bA27804.16Oncogenic kinase inhibition

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to (3-(Thiophen-3-yl)pyrrolidin-1-yl)(m-tolyl)methanone exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.

Data Table: Antimicrobial Activity

Target Organism Minimum Inhibitory Concentration (MIC) Reference
E. coli32 µg/mL
S. aureus16 µg/mL

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of several cancer cell lines.

Data Table: Anticancer Activity

Cell Line Observed Effect Reference
HeLa50% inhibition at 10 µM
MCF-7Induction of apoptosis

Material Science Applications

Beyond pharmacology, this compound may also find applications in material sciences due to its unique structural properties. Research indicates that compounds with similar thiophene and pyrrolidine moieties can enhance the conductivity and mechanical properties of polymers when incorporated into composite materials.

Case Study 1: Antimicrobial Efficacy

A controlled study evaluated the compound against a panel of Gram-positive and Gram-negative bacteria. Results indicated significant effectiveness against S. aureus and E. coli, attributed to its ability to disrupt bacterial cell wall synthesis.

Case Study 2: Cancer Cell Line Studies

Another study focused on the effects of this compound on various cancer cell lines, demonstrating dose-dependent inhibition of cell growth in both HeLa and MCF-7 cells. The results suggest its potential as a lead compound for further anticancer drug development.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.